2-Cyclohexylglycerin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
187728-41-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-cyclohexyloxypropane-1,3-diol |
InChI |
InChI=1S/C9H18O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI Key |
VOISNYJJJSUKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(CO)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohexylglycerin and Its Analogues
Stereoselective and Regioselective Synthesis of 2-Cyclohexylglycerin Isomers
The structure of this compound presents challenges in both regioselectivity and stereoselectivity. Regioselectivity concerns whether the cyclohexyl group attaches to the central (C2) or a terminal (C1/C3) hydroxyl group of the glycerol (B35011) molecule. Stereoselectivity is relevant if chiral starting materials are used or if a chiral center is formed during the synthesis.
Key synthetic strategies to control these outcomes include:
Protecting Group Strategies: A common approach to achieve regioselectivity in glycerol chemistry is the use of protecting groups. For instance, starting with 1,3-O-benzylideneglycerol, where the terminal hydroxyl groups are protected as a cyclic acetal, would leave the C2 hydroxyl group as the sole reactive site for etherification with a suitable cyclohexylating agent (e.g., cyclohexyl bromide in the presence of a base). Subsequent deprotection would yield the desired this compound.
Epoxide Ring-Opening Reactions: A powerful method for constructing such ethers involves the ring-opening of epoxides. One potential pathway is the reaction of a protected glycerol nucleophile with cyclohexene (B86901) oxide. Quantum chemical studies have shown that Lewis acids efficiently catalyze such ring-opening reactions, with the regioselectivity being controlled by factors like steric repulsion between the epoxide and the nucleophile. nih.gov Alternatively, the reaction of cyclohexanol (B46403) with a glycerol-derived epoxide like glycidol (B123203) can be employed. The regioselectivity of the epoxide ring-opening by nucleophiles can be directed by the choice of catalyst. researchgate.net For example, acid-catalyzed ring-opening of glycidol derivatives typically favors attack at the more substituted carbon, leading to 1-substituted products, while base-catalyzed reactions often favor attack at the less hindered terminal carbon.
Development of Novel Catalytic Approaches for this compound Production
Catalysis is central to the efficient and selective synthesis of glycerol ethers. Modern approaches prioritize the development of catalysts that are highly active, selective, and reusable, moving away from stoichiometric reagents that generate significant waste. google.com
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in green synthesis. For glycerol valorization, N-Heterocyclic Carbenes (NHCs) have been explored. A telescoped reaction involving NHC-catalyzed carbonation and aerobic esterification of glycerol has been developed, demonstrating the potential of organocatalysts to create highly functionalized glycerol derivatives under ambient conditions with low catalyst loadings. lookchem.com Another study demonstrated the organocatalytic ring-opening polymerization of a methoxy-functionalized cyclic carbonate derived from glycerol, yielding a polycarbonate with a controlled molecular weight. acs.org These examples highlight the potential for developing specific organocatalytic systems for the etherification of glycerol with a cyclohexyl moiety.
| Catalyst Type | Reaction | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Telescoped Carbonation/Esterification | Glycerol | Provides highly functionalized derivatives in up to 95% yield under ambient conditions. | lookchem.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Thiourea | Ring-Opening Polymerization | Methoxy-functionalized cyclic carbonate from glycerol | Achieved controlled polymerization with narrow molecular weight distribution (ĐM ≈ 1.12). | acs.org |
While classical ether synthesis often relies on strong bases, catalytic methods offer greater control and efficiency. Heterogeneous acid and base catalysts are widely studied for glycerol etherification. researchgate.net The reaction of glycerol with alcohols like tert-butyl alcohol (TBA) to produce fuel additives is a well-studied model system. researchgate.netresearchgate.net Catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) and zeolites have shown high activity. vurup.sknih.gov For instance, using Amberlyst-15, a glycerol conversion of nearly 96% was achieved at 90°C in the reaction with TBA. vurup.sk Zeolite catalysts exchanged with alkali metal cations (Li+, Na+, K+) have been used for the direct, solvent-free etherification of glycerol to form polyglycerols, with catalytic activity and selectivity depending on the cation used. semanticscholar.orgmdpi.com These solid catalysts are easily separable and reusable, adding to the sustainability of the process.
| Catalyst | Alcohol Reactant | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Primary Product Selectivity | Reference |
|---|---|---|---|---|---|---|
| Amberlyst-15 | tert-Butanol | 90 | 3 | ~96 | Mono- and Di-ethers | vurup.sk |
| H-BEA Zeolite | tert-Butanol | 90 | 6 | Comparable to Amberlyst-15 | Higher selectivity to di-ethers (~45%) | vurup.sk |
| Amberlyst-39 | Isobutene | 60 | 8 | 100 | 93% (Di- and Tri-ethers) | mdpi.com |
| Li/Zeolite Y | Glycerol (self-etherification) | 240 | 8 | 98 | 32% (Triglycerol), 21% (Diglycerol) | mdpi.com |
| XZ-Li (Li-exchanged Zeolite X) | Glycerol (self-etherification) | 280 | 2 | 89.6 | 61.2% (Diglycerol) | semanticscholar.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. This involves minimizing waste, using renewable resources, and avoiding hazardous substances.
Conducting reactions without a solvent offers significant environmental and economic benefits, including reduced waste, lower costs, and simplified product separation. project-incite.eu The etherification of glycerol is particularly well-suited to solvent-free conditions, especially when using heterogeneous catalysts. researchgate.net For example, the transesterification of glycerol with dimethyl carbonate to produce glycerol carbonate has been successfully carried out under solvent-free conditions using solid base catalysts. scielo.org.mx Similarly, the direct etherification of glycerol to polyglycerols is often performed neat at high temperatures with solid catalysts. semanticscholar.orgmdpi.com A potential solvent-free route to this compound could involve the direct reaction of glycerol with cyclohexanol or cyclohexene over a solid acid catalyst, where the excess reactant can act as the reaction medium.
The use of renewable feedstocks is a cornerstone of green chemistry. Glycerol is an ideal renewable starting material as it is the primary byproduct of the biodiesel industry, which utilizes vegetable oils and animal fats. resourcewise.commdpi.com For every ton of biodiesel produced, approximately 100 kg of crude glycerol is generated. resourcewise.com This abundance has led to a surplus, making its conversion into value-added chemicals like this compound an economically and environmentally attractive proposition. proquest.commdpi.comnih.gov
A completely bio-based synthesis of this compound is conceivable. The glycerol backbone is sourced from biodiesel production. The cyclohexyl moiety can also be derived from renewable resources. For example, cyclohexanol can be produced through the hydrogenation of phenol, which itself can be obtained from lignin, a major component of biomass. This creates a synthetic pathway that relies entirely on renewable carbon sources, minimizing dependence on fossil fuels and contributing to a circular bio-economy.
Derivatization Strategies for Expanding the this compound Chemical Space
The chemical structure of this compound, featuring two hydroxyl groups and a cyclohexyl moiety, offers multiple sites for derivatization to expand its chemical space and tailor its physicochemical properties. ontosight.ai These derivatization strategies can be broadly categorized into functionalization at the hydroxyl groups, modification of the cyclohexyl ring, and polymerization.
The primary and secondary hydroxyl groups of the glycerin backbone are prime targets for functionalization through esterification and etherification reactions.
Esterification:
Esterification of the hydroxyl groups can be achieved through various methods, including reaction with carboxylic acids, acid anhydrides, or acid chlorides. These reactions can introduce a wide range of functional groups, thereby modifying the polarity, lipophilicity, and potential biological activity of the parent molecule. For instance, esterification with fatty acids would increase the lipophilicity, which could be advantageous for formulation in cosmetic or pharmaceutical applications. A common method for esterification of diols is the reaction with phenylboronic acid to form a cyclic boronic ester, which can then be reacted with an acylating agent. nih.gov
Table 1: Exemplary Esterification Reactions for Diols Analogous to this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Potential Application | Reference |
| Propane-1,2-diol | Phenylboronic acid, then Acyl Chloride | - | Phenylboronic ester, then Mono/Diester | Intermediate for selective acylation | nih.gov |
| Propane-1,2-diol | Phenylisocyanate | Heat | Dicarbamate | Derivatization for analysis | google.com |
| 3-(4-allyl-2-methoxyphenoxy) propane-1,2-diol | Methacryloyl chloride | Et3N | Bismethacrylate | Polymerizable monomer for dental resins | mdpi.com |
This table presents analogous reactions as specific data for this compound is not available.
Etherification:
Further etherification of the hydroxyl groups can be accomplished by reacting this compound with alkyl halides or other electrophiles under basic conditions. This would lead to the formation of di- or tri-ethers, further modifying the compound's properties. For example, the introduction of poly(ethylene glycol) (PEG) chains through etherification would increase the hydrophilicity of the molecule.
The cyclohexyl ring of this compound presents another avenue for structural modification, although this is generally more synthetically challenging than derivatization of the hydroxyl groups. Functionalization of the cyclohexyl ring could involve introduction of substituents such as alkyl groups, halogens, or other functional moieties. Such modifications would significantly alter the steric and electronic properties of the molecule. For example, the synthesis of 3-l-menthoxypropane-1,2-diol involves a substituted cyclohexyl ring (menthyl group), highlighting the possibility of using substituted cyclohexanols as starting materials for the synthesis of this compound analogues. google.com
Biosynthetic approaches have also demonstrated the incorporation of cyclohexyl groups into polymers, suggesting that enzymatic or microbial systems could potentially be used to modify the cyclohexyl ring in related small molecules. nih.gov
This compound can serve as a monomer or a precursor for the synthesis of oligomers and polymers with unique architectures and properties. The diol functionality allows for its incorporation into polyesters, polyurethanes, and polyethers through step-growth polymerization.
For instance, this compound could be used as a diol monomer in condensation reactions with dicarboxylic acids or their derivatives to form polyesters. The presence of the bulky cyclohexyl group would be expected to influence the thermal and mechanical properties of the resulting polymer. Similarly, it could react with diisocyanates to form polyurethanes.
Furthermore, derivatization of this compound to introduce polymerizable groups, such as methacrylates, would enable its use in chain-growth polymerization to produce polymers with pendant cyclohexylglycerin (B87116) moieties. mdpi.com An example of a similar approach is the synthesis of polydimethylsiloxanes terminated with propane-1,2-diol units, which are then used to modify the properties of the polymer. mdpi.com
Table 2: Potential Polymerization Strategies Involving this compound or its Analogues
| Monomer/Precursor | Co-monomer/Initiator | Polymer Type | Potential Properties | Reference (Analogous) |
| This compound | Dicarboxylic acid | Polyester | Modified thermal and mechanical properties | mdpi.com |
| This compound | Diisocyanate | Polyurethane | Enhanced stability and resistance | mdpi.com |
| Methacrylated this compound | Free radical initiator | Poly(methacrylate) | Cross-linked networks with pendant functional groups | mdpi.com |
This table presents potential strategies based on analogous systems due to the lack of specific data for this compound.
Mechanistic Investigations into 2 Cyclohexylglycerin Reactivity
Elucidation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is fundamental to understanding a chemical mechanism. pearson.comlibretexts.org These transient species, which exist at energy minima (intermediates) and maxima (transition states) along a reaction coordinate, dictate the pathway from reactants to products. justia.com
For 2-Cyclohexylglycerin, potential reactions would include the acidic cleavage of its ether bond or oxidation of its alcohol groups.
Ether Cleavage: In a reaction with a strong acid like HBr or HI, the ether oxygen would likely be protonated first, forming an oxonium ion intermediate. fiveable.melibretexts.org The subsequent step could proceed via an S_N_1 or S_N_2 mechanism. An S_N_1 pathway would involve the formation of a carbocation intermediate. libretexts.orglibretexts.org Given the structure of this compound, cleavage could theoretically produce a cyclohexyl cation and glycerin, or a protonated glycerin cation and cyclohexanol (B46403). The stability of the respective carbocations would influence the preferred pathway. libretexts.org An S_N_2 mechanism would involve a single transition state where the nucleophile (e.g., bromide) attacks one of the carbons adjacent to the ether oxygen, leading to the displacement of the other group. pearson.comlibretexts.org
Despite these well-established general mechanisms for ether cleavage, no specific studies have been found that identify or characterize the specific intermediates or transition states involved in the reactions of this compound.
Kinetic and Thermodynamic Profiling of this compound Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and changes in enthalpy and entropy, which are crucial for optimizing reaction conditions and understanding mechanism feasibility. scirp.orgnih.gov
Common transformations for a molecule like this compound would include esterification of the alcohol groups or the aforementioned ether cleavage.
Esterification: The reaction of the primary or secondary alcohol groups with a carboxylic acid (or its derivative) would produce an ester. Studies on the esterification of glycerol (B35011) with various fatty acids exist, providing kinetic models and activation energies for those specific systems. scirp.orgnih.govengj.org For example, the uncatalyzed esterification of acid-rich oil with glycerol has been studied, yielding an activation energy of 54.93 kJ/mol for that particular reaction. scirp.org
However, no kinetic or thermodynamic data tables detailing rate constants, activation energies, or other parameters for the esterification, oxidation, or ether cleavage of this compound itself are available in the reviewed literature.
Studies of Radical Mechanisms and Carbocation Chemistry Involving this compound
Carbocation Chemistry: As mentioned, carbocation intermediates are plausible in S_N_1-type ether cleavage reactions of this compound. libretexts.org The stability of the potential carbocation (e.g., a secondary cyclohexyl cation) would be a key factor in the reaction mechanism. beilstein-journals.org General principles dictate that carbocation stability is influenced by factors like hyperconjugation and inductive effects from adjacent alkyl groups. beilstein-journals.org However, no specific experimental studies focusing on the generation, stability, or subsequent reactions of carbocations derived from this compound have been identified.
Radical Mechanisms: Radical reactions typically involve initiation, propagation, and termination steps and often occur under specific conditions like UV light or in the presence of radical initiators. ontosight.ai The cyclohexyl moiety could potentially be involved in radical reactions, as the cyclohexyl radical is a known reactive intermediate. ontosight.ai It can be formed via hydrogen abstraction from a cyclohexane (B81311) ring and can participate in addition or abstraction reactions. ontosight.ai Furthermore, ethers can undergo oxidative cleavage through mechanisms involving hydrogen abstraction to form radical intermediates. nih.gov
While the general reactivity of cyclohexyl radicals and ether radicals is known, the literature search yielded no specific studies on radical-mediated transformations of this compound.
Influence of Reaction Environment on Mechanistic Pathways
The reaction environment—including the choice of solvent, temperature, pressure, and presence of catalysts—can profoundly influence which mechanistic pathway is favored. wiley-vch.deresearchgate.net For instance, the polarity of a solvent can stabilize or destabilize charged intermediates like carbocations, thereby affecting the rate of S_N_1 reactions. wiley-vch.de The temperature can provide the necessary activation energy to overcome thermodynamic barriers, and catalysts can offer entirely new, lower-energy reaction pathways. scirp.org
While studies on related compounds demonstrate these principles—for example, showing how temperature and catalysts affect glycerol esterification nih.gov—there is no published research that specifically analyzes how changes in the reaction environment direct the mechanistic pathways of this compound transformations.
Computational and Theoretical Chemistry Approaches for 2 Cyclohexylglycerin
Quantum Chemical Analysis of Electronic Structure and Reactivity Predictions
Quantum chemical methods are employed to investigate the electronic structure of 2-Cyclohexylglycerin, which is fundamental to understanding its reactivity and physical properties. Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps.
The analysis of the HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the presence of lone pairs on the oxygen atoms of the diol group would likely result in these orbitals having significant contributions to the HOMO, making them potential sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, indicating sites susceptible to nucleophilic attack.
Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and local softness, can pinpoint the most reactive sites within the this compound molecule. These calculations can predict the likelihood of different types of reactions, such as oxidation at the hydroxyl groups or reactions involving the cyclohexyl ring. While specific studies on this compound are not abundant, the principles of quantum chemistry allow for robust predictions of its electronic behavior. nih.govmit.eduaps.org
Molecular Dynamics Simulations of this compound and Its Interactions in Solution
Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing a dynamic picture of its conformational changes and interactions with other molecules, such as solvents or other components in a formulation. nih.gov These simulations are particularly useful for understanding how this compound behaves in different environments.
In a solution, MD simulations can reveal the nature of solute-solvent interactions. For instance, in an aqueous environment, the hydrophilic diol group of this compound would be expected to form hydrogen bonds with water molecules, while the hydrophobic cyclohexyl group would likely be surrounded by a structured cage of water molecules. In non-polar solvents, the interactions would be dominated by van der Waals forces.
The Hansen Solubility Parameters (HSP) provide a method to predict the solubility of a substance in a given solvent. The HSP of this compound has been considered in the formulation of skin care products to ensure its solubility and stability within the product matrix. justia.comgoogleapis.com MD simulations can be used to refine and understand the molecular basis of these parameters by simulating the mixing process and calculating interaction energies. nih.gov
A hypothetical MD simulation could track the movement and orientation of this compound molecules in a water box. The simulation would likely show the diol groups preferentially orienting towards the bulk water, while the cyclohexyl groups might aggregate, especially at higher concentrations, to minimize contact with the polar solvent.
Application of Quantitative Structure-Property Relationships (QSPR) for Predicting Molecular Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.govfrontiersin.org These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties. rsc.orgnih.gov For this compound and its derivatives, QSPR can be a rapid and cost-effective way to estimate a wide range of physicochemical properties. rsc.orgresearchgate.net
The process involves calculating a large number of molecular descriptors for this compound, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. These descriptors quantify various aspects of the molecular structure. A statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, is then used to build a model that correlates a subset of these descriptors with a specific property of interest, such as boiling point, viscosity, or skin permeability. researchgate.net
For example, a QSPR model for predicting the viscosity of glycerol (B35011) ethers could be developed using a dataset of known viscosities for a series of related compounds. rsc.org The model could then be used to predict the viscosity of this compound without the need for experimental measurement. The accuracy of the prediction would depend on the quality and diversity of the data used to train the model.
Table 1: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Number of O atoms | Presence of specific functional groups | |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Kier & Hall Shape Indices | Molecular shape and size | |
| Geometrical | 3D-MoRSE Descriptors | 3D structure of the molecule |
| Quantum-Chemical | HOMO/LUMO Energies | Electronic structure and reactivity |
Machine Learning and Artificial Intelligence for Predictive Modeling of this compound Derivatives
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to develop sophisticated predictive models in chemistry. mdpi.comrsc.org These approaches can handle complex, non-linear relationships between molecular structure and properties, often outperforming traditional QSPR models. fortunejournals.commdpi.comnih.gov
For this compound and its potential derivatives, ML models can be trained on large datasets to predict a variety of endpoints, from basic physicochemical properties to biological activities and performance in specific applications. acs.orgresearchgate.netnih.gov For instance, a neural network could be trained to predict the moisturizing efficacy of different glycerol ethers based on their structural features. sccj-ifscc.comresearchgate.net
One application where ML has been used is in the formulation of cosmetic products. In a study on cleansing foams, an AI model was developed to predict the cleansing capability of formulations containing numerous ingredients, including this compound. nih.govresearchgate.net The model used molecular descriptors and Hansen solubility parameters to predict the performance of different formulations, demonstrating the power of AI in navigating complex chemical spaces. researchgate.net
Table 2: Comparison of Predictive Modeling Techniques
| Technique | Description | Application to this compound |
|---|---|---|
| Multiple Linear Regression (MLR) | A statistical method that uses a linear equation to model the relationship between a dependent variable and one or more independent variables. | Predicting properties like boiling point or viscosity based on a small number of key descriptors. |
| Partial Least Squares (PLS) | A statistical method that is suitable for datasets with many, potentially correlated, independent variables. | Building robust QSPR models when a large number of molecular descriptors are used. |
| Support Vector Machines (SVM) | A supervised learning model that can be used for both classification and regression tasks. | Classifying this compound derivatives as, for example, high or low skin penetrators. |
| Artificial Neural Networks (ANN) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. | Modeling complex, non-linear relationships, such as predicting the sensory feel of a cosmetic formulation containing this compound. mdpi.com |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound, including its possible conformations and stereoisomers, is crucial for its physical properties and biological interactions. Conformational analysis investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. nih.govrsc.org
For this compound, the key areas of conformational flexibility are the cyclohexyl ring, which can adopt chair, boat, and twist-boat conformations, and the glycerol backbone, with rotation possible around the C-C and C-O single bonds. The chair conformation is generally the most stable for a cyclohexyl ring. The substituents on the glycerol backbone (the hydroxyl groups and the cyclohexyl ether linkage) will have preferred orientations to minimize steric hindrance and optimize intramolecular hydrogen bonding.
This compound is a chiral molecule, meaning it is not superimposable on its mirror image. The chiral center is at the second carbon of the glycerol backbone. Therefore, it exists as a pair of enantiomers, (R)-2-Cyclohexylglycerin and (S)-2-Cyclohexylglycerin. Commercially available this compound is typically a racemic mixture, meaning it contains equal amounts of both enantiomers. ncats.io The stereochemistry can be crucial for biological activity, as enzymes and receptors are often stereospecific. Quantum chemical calculations can be used to determine the absolute configuration of chiral molecules by comparing calculated and experimental circular dichroism spectra. nih.gov
Table 3: Potential Conformations of this compound
| Molecular Fragment | Possible Conformations | Most Stable (Predicted) |
|---|---|---|
| Cyclohexyl Ring | Chair, Boat, Twist-Boat | Chair |
| Glycerol Backbone | Various staggered and eclipsed rotamers | Staggered conformations that minimize steric repulsion and allow for intramolecular hydrogen bonding. |
Advanced Applications in Multicomponent Chemical Systems and Material Science
2-Cyclohexylglycerin as a Component in Polymeric and Supramolecular Assemblies
Research utilizing artificial intelligence (AI) and machine learning to predict the functionality of these complex polymeric mixtures has highlighted the role of this compound. mdpi.com In a study on cleansing foams, which are considered super-multicomponent polymeric systems, specific formulations containing this compound, in combination with ingredients like eicosaglycerol hexacaprylate and PPG-9 diglyceryl ether, were identified as having exceptionally high performance. mdpi.comresearchgate.net This suggests that this compound plays a crucial role in the formation of the effective supramolecular architecture of the product. The formation of these higher-order structures, such as vesicles, lamellar phases, or networks, is dependent on the specific types and ratios of the molecules within the formulation. sccj-ifscc.com The inclusion of this compound, with its distinct hydrophobic and hydrophilic moieties, influences these self-assembly processes. mdpi.comsccj-ifscc.comzeal.com.cn Polymeric binders are known to play an active role in functional materials, and supramolecular chemistry provides tools to address challenges in these systems. rsc.org
Investigation of Interfacial Phenomena and Self-Assembly Mechanisms Involving this compound
The efficacy of this compound in complex systems is closely linked to its activity at interfaces. Due to its surfactant-like properties, it can affect the interfacial tension between different phases, such as oil and water or at the surface of biological membranes. biolinscientific.comadeka.euijirss.com This ability to modify interfacial properties is fundamental to its function in various applications. adeka.euroutledge.com For instance, its presence in a formulation can reduce the contact angle with a surface, thereby improving the adhesion and spreadability of the product. zeal.com.cn
The self-assembly of surfactants and polymers in a solution is a critical interfacial phenomenon that governs the structure and properties of the final material. In cleansing formulations, the type of self-assembled structure formed is directly related to the cleansing performance. sccj-ifscc.com Dissipative particle dynamics simulations on similar multi-component systems have shown that the molecular architecture can vary significantly. sccj-ifscc.com The incorporation of molecules like this compound, which possess both lipophilic and hydrophilic characteristics, is a determining factor in whether the system forms simple micelles or more complex and effective structures like vesicles or lamellar networks. mdpi.comsccj-ifscc.comzeal.com.cn
| Self-Assembled Structure | Description | Typical Components | Relevance to this compound |
| Vesicles | Spherical bilayers enclosing an aqueous core. | Surfactants, Polymers, Co-surfactants | Can be formed in complex mixtures containing various surfactants and polyols like this compound. sccj-ifscc.com |
| Lamellar Phases | Stacked bilayers of surfactant molecules separated by layers of solvent. | Surfactants, Polar Lipids, Water | This compound's amphiphilic nature can promote the formation of these layered structures in aqueous systems. sccj-ifscc.com |
| Network Structures | Complex, interconnected three-dimensional structures of assembled molecules. | Surfactants, Polymers, Hydrotropes | The inclusion of certain surfactants and polyols can drive the formation of these highly developed structures, which are linked to high-performance cleansing. mdpi.comsccj-ifscc.com |
This table is illustrative of self-assembly structures found in multi-component systems where this compound is a potential component.
Modulating Macroscopic Properties of Formulations through this compound Inclusion
The addition of this compound to a formulation can significantly alter its macroscopic properties, from its flow behavior to its long-term stability. This modulation is a direct consequence of the molecular-level interactions it introduces.
Emulsions and other multiphase systems are thermodynamically unstable and tend to separate over time through processes like creaming, flocculation, and coalescence. biolinscientific.commakingcosmetics.com this compound can enhance the kinetic stability of these systems. Its amphiphilic structure allows it to act as a co-emulsifier, positioning itself at the oil-water interface to create a protective film that prevents droplets from merging. adeka.euijirss.com This action is crucial for maintaining the homogeneity of products like creams and lotions.
| Factor Influenced by this compound | Mechanism of Action | Macroscopic Effect |
| Interfacial Film Strength | Adsorbs at the oil-water interface, contributing to a resilient barrier around droplets. adeka.euijirss.com | Prevents droplet coalescence, enhancing emulsion stability. makingcosmetics.com |
| Droplet Size | Can influence the efficiency of the emulsification process, potentially leading to smaller droplet sizes. makingcosmetics.com | Smaller droplets can reduce the rate of creaming or sedimentation. makingcosmetics.combsee.gov |
| Component Solubility | Acts as a solubilizing agent for certain molecules due to its amphiphilic character. googleapis.com | Improves compatibility and prevents precipitation of active ingredients. |
| Aqueous Phase Compatibility | High water solubility ensures it is well-dispersed in the continuous phase of many formulations. ihanskorea.com | Enhances homogeneity and prevents separation. |
Strategic Design of Functional Materials with this compound Analogues
The targeted design of new functional materials often involves the synthesis and evaluation of chemical analogues to optimize performance for a specific application. While research on specific analogues of this compound is not widely published, the principle of strategic design is highly relevant. By modifying the core structure—for instance, by altering the alkyl group (e.g., substituting the cyclohexyl ring with a linear or branched chain like ethylhexyl) or changing the polyol head group—one can systematically tune the molecule's properties. googleapis.comkrahn-uk.com
Key molecular properties that could be tuned include:
Hydrophilic-Lipophilic Balance (HLB): Altering the size and nature of the non-polar tail and polar head would change the HLB, making analogues suitable for different types of emulsions (O/W vs. W/O).
Partition Coefficient (logP): Modifying the structure changes the logP value, which dictates how the molecule distributes itself between oil and water phases, a critical parameter for interfacial activity and bioavailability. google.com
Packing Parameter: Changes to the molecular geometry would affect how the molecules pack at an interface, influencing the type of supramolecular assembly they form.
In-Depth Analytical and Spectroscopic Research of this compound
The comprehensive characterization of chemical compounds is fundamental to advancing scientific research and ensuring product quality and purity. For this compound, a detailed understanding of its molecular structure and behavior is achieved through a suite of advanced analytical and spectroscopic techniques. These methods provide not only confirmation of the molecule's identity but also in-depth insights into its structural nuances, isomeric composition, and reaction kinetics.
Future Perspectives and Emerging Research Avenues in 2 Cyclohexylglycerin Chemistry
Exploration of 2-Cyclohexylglycerin in Bio-Inspired and Biomimetic Chemical Systems
The amphiphilic nature of this compound makes it an intriguing candidate for the development of bio-inspired and biomimetic systems that mimic biological structures and functions. The glycerol (B35011) backbone provides hydrophilicity, while the cyclohexyl group imparts lipophilicity, a combination that can drive self-assembly in aqueous environments, similar to lipids forming cell membranes.
Research into related glycerol derivatives has shown their capacity to form complex structures like hydrogels. researchgate.net For instance, ionic glycerol-hydrogels have been developed that exhibit properties suitable for soft robotics, an inherently biomimetic field. researchgate.net These hydrogels can possess anti-freezing, conductive, and shape-memory capabilities, mimicking the responsiveness of biological tissues. researchgate.net The incorporation of a cyclohexyl group into such systems could modulate the hydrophobic interactions, potentially leading to more stable or functionally complex self-assembled structures.
Furthermore, the known applications of this compound in skincare as a moisturizing agent suggest an inherent ability to interact favorably with biological surfaces. ontosight.ai This interaction could be harnessed in biomimetic systems designed for applications like drug delivery or as components in synthetic tissue scaffolds that mimic the extracellular matrix. ontosight.ai
Development of Novel Functional Materials Utilizing this compound Scaffolds
The this compound molecule serves as a versatile scaffold for the synthesis of novel functional materials, particularly polymers. Research on other glycerol derivatives, such as glycerol acrylates, has demonstrated the creation of photopolymers with thermoresponsive shape-memory behavior and antimicrobial properties. nih.govresearchgate.net These materials can be deformed and fixed into a temporary shape, returning to their original form upon heating above their glass transition temperature. nih.govresearchgate.net
By using this compound as a monomer or a modifying agent in such polymer systems, its bulky and rigid cyclohexyl group could be used to precisely tune the material's properties. For example, it could influence the glass transition temperature, mechanical strength, and thermal stability of the resulting polymer. This opens possibilities for creating advanced materials for a range of applications, from smart textiles and electronics to biomedical devices. nih.govresearchgate.net
The potential for this compound in creating scaffolds for tissue engineering is also a promising area. ontosight.ai Scaffolds must possess specific mechanical properties, porosity, and biocompatibility to support cell growth and tissue regeneration. nih.gov The ability to polymerize or incorporate this compound into biocompatible polymers like polycaprolactone (B3415563) could yield scaffolds with enhanced features, leveraging the unique stereochemistry and interactive potential of the cyclohexylglycerin (B87116) unit.
Table 1: Properties of Functional Polymers Based on Glycerol Derivatives This table is based on research on related glycerol compounds and illustrates the potential for this compound.
| Property | Finding in Glycerol-Based Polymers | Potential Influence of this compound | Reference |
|---|---|---|---|
| Antimicrobial Activity | Polymers demonstrated activity against E. coli, S. aureus, A. flavus, and A. niger. | The cyclohexyl group could enhance antimicrobial efficacy by modifying cell membrane interactions. | nih.govresearchgate.net |
| Shape-Memory | Thermoresponsive shape-memory behavior observed, linked to the glass transition temperature. | The rigid cyclohexyl moiety could be used to adjust the glass transition temperature and control the shape-memory response. | nih.govresearchgate.net |
| Mechanical Strength | Tensile strength of ionic glycerol-hydrogels reached up to 1.23 MPa. | The bulky nature of the cyclohexyl group could increase the polymer's rigidity and tensile strength. | researchgate.net |
| Biocompatibility | Glycerol derivatives are generally considered biocompatible and used in biomedical applications. | This compound's structure is a promising component for creating biocompatible scaffolds for tissue engineering. | ontosight.ainih.gov |
Integration of Advanced Automation and Robotics for Accelerated Discovery in this compound Research
The exploration of this compound's potential can be significantly accelerated through the integration of advanced automation, robotics, and artificial intelligence (AI). As the complexity of chemical synthesis and materials formulation grows, these technologies offer a path to higher throughput, improved reproducibility, and more efficient optimization. helgroup.com
Automated reactor systems can perform multi-step syntheses of this compound derivatives with precise control over reaction conditions, enabling rapid creation of a library of related compounds with varied functionalities. helgroup.com This automated synthesis can be coupled with high-throughput screening robots to quickly evaluate the properties of the newly created molecules and materials.
Furthermore, AI and machine learning are becoming powerful tools in materials science. mdpi.com By training AI models on data from both real-world experiments and in silico formulations, it is possible to predict the performance of complex mixtures containing polyglycerin and other components. mdpi.comresearchgate.net This predictive capability can guide researchers toward the most promising molecular structures and formulations, drastically reducing the time and resources spent on trial-and-error experimentation. mdpi.com For instance, a workflow could involve the automated synthesis of various this compound-based polymers, followed by robotic testing of their mechanical and thermal properties, with the resulting data fed into a machine learning model to predict optimal structures for a specific application like a shape-memory material.
Table 2: Accelerated Research Workflow for this compound
| Stage | Technology | Objective | Benefit | Reference |
|---|---|---|---|---|
| 1. Design & Prediction | AI / Machine Learning | Predict properties of virtual this compound derivatives and formulations. | Focus experimental work on the most promising candidates. | mdpi.comresearchgate.net |
| 2. Synthesis | Automated Reactors | Synthesize a library of novel this compound-based compounds and polymers. | High throughput, reproducibility, precise control over reaction parameters. | helgroup.com |
| 3. Characterization | Robotic High-Throughput Screening | Rapidly test the physical, chemical, and functional properties of new materials. | Fast data acquisition for a large number of samples. | helgroup.com |
| 4. Analysis & Optimization | Clustering Algorithms & AI | Analyze large datasets to identify structure-property relationships and refine predictive models. | Deeper understanding of the system and accelerated optimization cycles. | mdpi.comvinca.rs |
Potential Role in Sustainable Chemical Engineering Processes and Resource Valorization
This compound is well-positioned to play a role in the shift toward more sustainable chemical engineering practices. The glycerol backbone of the molecule is a readily available and often underutilized byproduct of the biodiesel industry. The valorization of this crude glycerol into higher-value chemicals like this compound represents a key strategy in improving the economic and environmental footprint of biofuel production.
The synthesis of this compound and its derivatives can also be approached through greener chemical methods. For example, mechanochemistry, which involves conducting reactions in ball mills with little or no solvent, has been successfully applied to the synthesis of other acylglycerol derivatives. beilstein-journals.org Adopting such solventless or solvent-free methods for this compound would significantly reduce chemical waste and energy consumption.
Moreover, materials derived from this compound have the potential to be biodegradable, offering a sustainable alternative to petroleum-based plastics. Researchers at the University of Bath have successfully developed a process to create biodegradable microbeads from cellulose, another renewable resource, to replace plastic microbeads in cosmetics. thechemicalengineer.com A similar paradigm could be applied to this compound-based polymers, designing them for controlled degradation in the environment, thus contributing to a circular economy and reducing plastic pollution. thechemicalengineer.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
